
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20F3NO3S and its molecular weight is 387.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Bioactivity and Carbonic Anhydrase Inhibition
Studies on related benzenesulfonamide derivatives have shown significant bioactivity, particularly as carbonic anhydrase (CA) inhibitors. These compounds, due to their structural diversity and ability to inhibit human carbonic anhydrase isoforms, have potential applications in medical chemistry. For instance, specific derivatives have demonstrated interesting cytotoxic activities against tumor cells, suggesting their potential use in anti-tumor therapy. Moreover, their inhibitory action on carbonic anhydrase isoforms highlights their relevance in designing drugs for conditions like glaucoma, where reducing intraocular pressure is crucial (Gul et al., 2016).
Synthesis and Characterization for Antagonistic Properties
The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists presents another angle of scientific interest. These compounds, by acting on the progesterone receptor, suggest potential therapeutic applications for diseases like uterine leiomyoma and breast cancer. The structural novelty of these compounds positions them as promising candidates for further investigation in the search for selective progesterone receptor modulators (Yamada et al., 2016).
Medicinal Chemistry and Drug Design
The exploration of benzenesulfonamides incorporating triazole moieties as carbonic anhydrase inhibitors exemplifies the compound's utility in medicinal chemistry. These studies, focusing on the synthesis and kinetic evaluation of such compounds, reveal their high efficacy as inhibitors for various human carbonic anhydrase isoforms. This research underscores the potential for developing novel therapeutic agents for managing conditions such as glaucoma, where carbonic anhydrase inhibitors play a critical role in treatment strategies (Nocentini et al., 2016).
Synthetic Applications and Chemical Nucleases
The structural flexibility and reactivity of sulfonamides, including those related to 2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide, have been exploited in various synthetic applications. These compounds serve as precursors in the synthesis of complex molecules and as ligands in metal complexes that exhibit chemical nuclease activity. Such attributes are valuable in the development of therapeutic agents and in the study of DNA interactions (Braschi et al., 2006).
Antimicrobial and Anticancer Activity
Hybrid molecules combining benzenesulfonamides with antimicrobial benzo[d]isothiazol-3-ones showcase the compound's utility in antimicrobial research. These hybrids display moderate antibacterial properties against gram-positive bacteria and hold potential for further development into antimicrobial agents. Their structure-activity relationships offer insights into designing more potent antimicrobial compounds (Zani et al., 2009).
特性
IUPAC Name |
2,4,5-trimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3S/c1-12-9-14(3)16(10-13(12)2)26(24,25)22-11-17(23,18(19,20)21)15-7-5-4-6-8-15/h4-10,22-23H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPZFNDBHCQTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
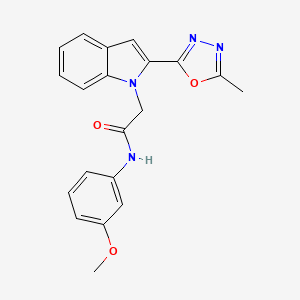

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][3,4-dichlorophenyl]methanone](/img/structure/B2955216.png)
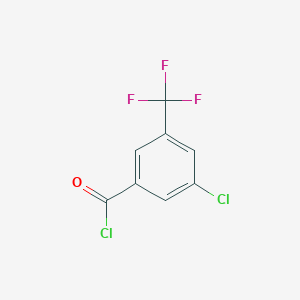
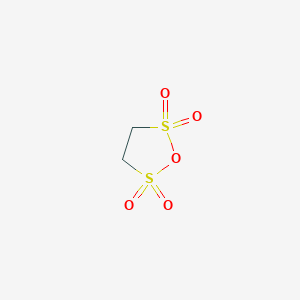
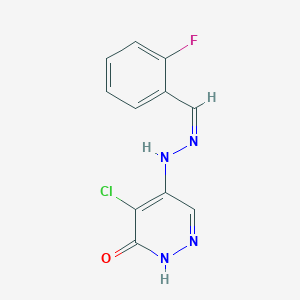
![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)
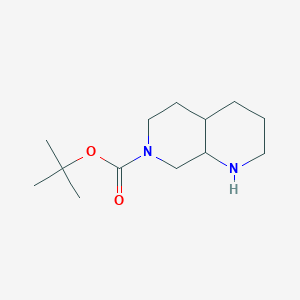
![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)
![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)


